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Compound of Interest

Compound Name: Brasofensine maleate

Cat. No.: B1246849

Get Quote

Executive Summary
Brasofensine maleate (NS-2214) is a phenyltropane-based monoamine reuptake inhibitor

with high affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET).

Unlike classical psychostimulants (e.g., cocaine), brasofensine demonstrates a unique

pharmacological profile characterized by a long duration of action and the ability to reverse

akinesia in 6-OHDA-lesioned rats and MPTP-treated primates without inducing marked

dyskinesia at therapeutic doses.

This guide provides standardized protocols for the formulation and administration of

brasofensine maleate in rodent models. Critical attention must be paid to the compound's

instability in solution (E/Z isomerization), requiring specific handling procedures detailed below.

Compound Profile & Stability
Chemical Nature: Phenyltropane derivative (Maleate salt). Mechanism of Action: Inhibition of

DAT and NET, increasing synaptic residence time of dopamine.

Critical Stability Warning: E/Z Isomerization
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Brasofensine contains an O-methyloxime group that is susceptible to isomerization from the

active (E)-isomer to the inactive (Z)-isomer (BMS-205912) in solution.[1] This process is

accelerated by light, heat, and prolonged time in solution.

Storage (Solid): -20°C, desiccated, protected from light.

Storage (Solution):DO NOT STORE. Prepare fresh immediately prior to dosing.

Light Sensitivity: High. All formulations must be prepared in amber glass vials or tubes

wrapped in aluminum foil.
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Figure 1: Mechanism of Action. Brasofensine blocks the Dopamine Transporter (DAT),

preventing reuptake and increasing synaptic dopamine availability to restore motor function.

Dosage Guidelines (Rodent)
The following dosages are derived from efficacy studies in 6-OHDA lesioned rats. Note that the

oral (PO) route is preferred for this compound due to its high oral bioavailability and metabolic

profile in humans, though IP is acceptable for acute mechanistic studies.
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Parameter
Recommended
Specification

Notes

Effective Dose (Efficacy) 0.5 – 3.0 mg/kg (PO)
Optimal range for contralateral

rotation in 6-OHDA rats.

Locomotor Stimulation 0.5 – 2.5 mg/kg (PO)

Increases ambulatory counts;

higher doses may induce

stereotypy.

Route of Administration Oral Gavage (PO)
Preferred. Mimics clinical

route; good bioavailability.

Alternative Route Intraperitoneal (IP)
Faster onset (15-30 min). Use

same dose range.

Dosing Volume 5 mL/kg (Rats)
Standard volume to ensure

accurate delivery.

Vehicle 0.9% Saline
Must be fresh. See formulation

protocol below.

Pre-treatment Time 30 – 60 minutes
Peak plasma levels occur

approx. 30-60 min post-dose.

Experimental Protocols
Protocol A: Vehicle Formulation (Critical)
Objective: Prepare a stable dosing solution that minimizes isomerization.

Calculate Requirements: Determine total volume needed based on animal weight and group

size. Do not prepare excess for storage.

Vehicle Selection: Use sterile 0.9% Saline (NaCl).

Note: If the maleate salt proves difficult to dissolve at high concentrations (>5 mg/mL),

warm the saline to 37°C before adding the compound. Avoid DMSO if possible to maintain

physiological relevance, but up to 2% DMSO is permissible if solubility is stubborn.

Weighing: Weigh brasofensine maleate powder in a low-light environment.
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Mixing:

Add powder to an amber glass vial.

Add 80% of the calculated saline volume.

Vortex gently until fully dissolved.

QS (quantity sufficient) to final volume with saline.

QC Check: Solution should be clear and colorless. If cloudy, sonicate briefly (max 30

seconds) protecting from heat.

Usage: Administer within 60 minutes of preparation.

Protocol B: 6-OHDA Unilateral Lesion Model (Efficacy
Testing)
Objective: Assess the anti-parkinsonian efficacy of brasofensine by measuring contralateral

rotation.

1. Pre-Validation (The Apomorphine Screen)
Before testing brasofensine, you must validate the lesion severity.

Timing: 2–3 weeks post-6-OHDA surgery.

Challenge: Administer Apomorphine (0.05 mg/kg, SC).

Criteria: Include only rats exhibiting >100 contralateral turns per 20 minutes (indicating >90%

DA depletion).

Washout: Allow minimum 7 days washout after apomorphine before testing brasofensine to

prevent sensitization effects.

2. Brasofensine Testing Workflow
Step 1: Acclimation: Place rats in automated rotometer bowls for 30 minutes to measure

baseline spontaneous activity.
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Step 2: Dosing: Administer Brasofensine (0.5, 1.0, or 3.0 mg/kg, PO) or Vehicle.

Design: Randomized crossover design is best, with 3-4 days washout between doses.

Step 3: Data Acquisition: Record rotational behavior for 6 hours.

Rationale: Brasofensine has a longer half-life than L-DOPA; effects may persist for 3-6

hours.

Step 4: Analysis: Quantify Net Contralateral Rotations (Contralateral turns minus Ipsilateral

turns).

3. Workflow Diagram
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Figure 2: Experimental Workflow for 6-OHDA Efficacy Testing. Strict inclusion criteria ensure

data validity.

Protocol C: Locomotor Activity (Safety Profiling)
Objective: Determine if the effective dose induces excessive psychomotor agitation

(stereotypy).

Apparatus: Open field activity chambers with infrared beam breaks.

Habituation: 60 minutes in the chamber (drug-free) on the day prior to testing.

Dosing: Administer Brasofensine (0.5 – 3.0 mg/kg, PO) immediately before placing the

animal in the chamber.

Measurement: Record for 120 minutes.
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Endpoints:

Ambulatory Counts: Horizontal movement (efficacy/stimulation).[2]

Stereotypy Counts: Repetitive fine movements (sniffing, grooming).

Interpretation: A favorable profile shows increased ambulation (reversal of akinesia) without

a disproportionate increase in stereotypy compared to amphetamine controls.

Troubleshooting & Quality Control
Issue Probable Cause Corrective Action

Inconsistent Rotation Data Isomerization of compound

Self-Validating Step: Run

HPLC on the dosing solution

immediately after the

experiment. If Z-isomer >5%,

data is invalid. Ensure light

protection.[1][3][4]

Low Efficacy Partial Lesion

Re-verify animals with

Apomorphine. Only use

"super-rotators."

Precipitation Salt insolubility

Warm saline to 37°C. Do not

exceed 5 mg/mL

concentration.

High Variability Oral Gavage Error

Ensure animals are fasted for

2-4 hours pre-dose to

normalize absorption (optional,

but reduces variability).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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